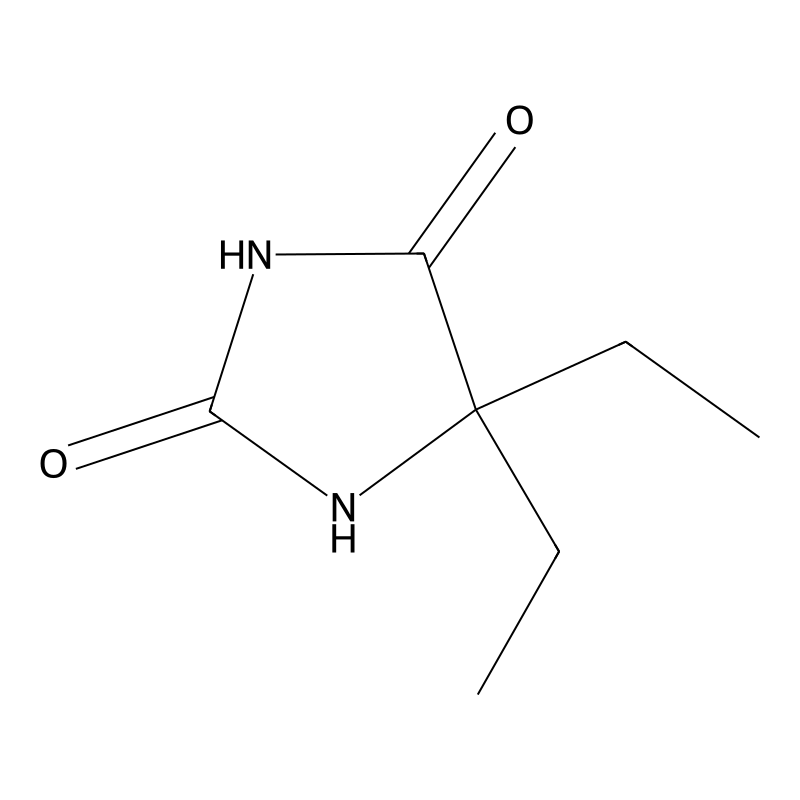

5,5-Diethylhydantoin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Use as a Building Block for Synthesis

Due to its chemical structure, 5,5-Diethylhydantoin possesses a ring structure with functional groups that could be useful as a starting material for organic synthesis. Similar compounds, like 5,5-Dimethylhydantoin, are known to be used in the synthesis of various molecules, including N-chloroheterocyclic antimicrobials, β-amino alcohols, and N-chlorohydantoins []. Research into 5,5-Diethylhydantoin might explore its potential for similar applications.

5,5-Dimethylhydantoin (5,5-DMH) is a heterocyclic organic compound belonging to the class of hydantoins. It is a white to off-white crystalline powder []. Research suggests potential applications as an anticonvulsant and for treating central nervous system tumors, though more studies are needed [].

Molecular Structure Analysis

The key feature of 5,5-DMH is its five-membered heterocyclic ring structure. This ring consists of two nitrogen atoms and two oxygen atoms alternating with three carbon atoms. Two methyl groups (CH3) are attached to the two nitrogen atoms in the 5th position (hence the name "5,5-dimethyl"). This structure gives the molecule polarity and the ability to form hydrogen bonds [].

Chemical Reactions Analysis

Synthesis

One method for synthesizing 5,5-DMH involves reacting glycine (an amino acid) with dicyandiamide in the presence of a base [].

Balanced chemical equation:

NH2CH2COOH (glycine) + dicyandiamide + base -> 5,5-DMH + other products

Other Reactions

5,5-DMH can be further reacted to form various derivatives, including N-chlorinated hydantoins which have potential antimicrobial properties [].

Physical And Chemical Properties Analysis

- Bromination: It can be used as a brominating agent for alkenes and arenes, facilitating the formation of dibrominated products under mild conditions .

- Iodination: Similar to bromination, it can also serve as an iodine source in electrophilic iodination reactions, allowing for the functionalization of aromatic compounds .

- Oxidation: The compound has been shown to oxidize thiols to disulfides efficiently, demonstrating its utility in redox reactions .

The synthesis of 5,5-Diethylhydantoin can be achieved through several methods:

- Cyclization Reactions: The compound can be synthesized via cyclization of ethylurea with malonic acid or its derivatives under acidic conditions.

- Condensation Reactions: Another method involves the condensation of diethyl malonate with urea or thiourea followed by cyclization.

These methods typically yield good to excellent results, allowing for the efficient preparation of this compound in laboratory settings.

Interaction studies involving 5,5-Diethylhydantoin have focused primarily on its reactivity with other chemical species. For instance:

- Reactivity with Nucleophiles: The compound reacts with nucleophiles in substitution reactions, which could lead to the formation of various functionalized products.

- Complexation Studies: Investigations into how 5,5-Diethylhydantoin interacts with metal ions or other small molecules may provide insights into its potential applications in coordination chemistry.

Several compounds are structurally similar to 5,5-Diethylhydantoin, including:

- 1,3-Dimethylhydantoin: This compound has methyl groups at positions 1 and 3. It is known for its use as a brominating agent and exhibits different solubility characteristics compared to 5,5-Diethylhydantoin.

- 1,3-Dichloro-5,5-dimethylhydantoin: This compound contains chlorine substituents that enhance its reactivity as a halogen source but may also introduce toxicity concerns .

- 1,3-Diiodo-5,5-dimethylhydantoin: Similar in structure but featuring iodine substituents; it is used for iodination reactions and offers distinct reactivity profiles compared to 5,5-Diethylhydantoin .

Comparison TableCompound Structure Key

5,5-Diethylhydantoin is a hydantoin derivative characterized by two ethyl substituents at the 5-position of the hydantoin ring [3]. The molecular formula of this compound is C₇H₁₂N₂O₂ with a molecular weight of 156.19 g/mol [3] [19]. The core structure consists of a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups, forming the imidazolidine-2,4-dione (hydantoin) system [3] [17].

The molecule exhibits a planar hydantoin ring with the two ethyl substituents extending from the 5-position in a tetrahedral arrangement [3]. This creates a three-dimensional structure where the ethyl groups can adopt different conformations through rotation around the C-C bonds [16] [17]. The quaternary carbon at position 5 serves as the attachment point for both ethyl substituents, creating a spiro-like arrangement that influences the overall molecular geometry [16].

Conformational analysis reveals that the ethyl groups can rotate relatively freely around the C-C bonds, leading to multiple possible conformers in solution [16] [18]. The most stable conformations typically position the ethyl groups to minimize steric hindrance while optimizing non-bonding interactions [16]. Quantum chemical calculations using density functional theory (DFT) methods suggest that the preferred conformation places the ethyl groups in an anti-arrangement relative to each other, which minimizes steric repulsion between these substituents [18] [21].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the molecular structure of 5,5-diethylhydantoin [4] [18]. The proton (¹H) NMR spectrum displays characteristic signals for the ethyl substituents, with the methyl protons appearing as a triplet at approximately 0.9-1.0 ppm due to coupling with the adjacent methylene protons [4] [18]. The methylene protons of the ethyl groups typically appear as a quartet at around 1.8-2.0 ppm [4] [18].

The nitrogen-bound protons (NH) in the hydantoin ring produce signals in the downfield region, typically between 7.5-8.5 ppm, which may appear as broad singlets due to exchange phenomena [4] [18]. These NH signals are particularly sensitive to solvent effects and hydrogen bonding interactions, which can cause significant variations in their chemical shifts [4].

Carbon-13 (¹³C) NMR spectroscopy reveals the carbonyl carbons of the hydantoin ring at approximately 155-175 ppm, reflecting their highly deshielded nature [18]. The quaternary carbon at position 5 typically appears around 65 ppm, while the ethyl carbon signals are observed in the upfield region between 8-30 ppm [18]. The methylene carbons of the ethyl groups generally appear at 25-30 ppm, and the methyl carbons at 8-10 ppm [18].

Table 1: Key NMR Signals for 5,5-Diethylhydantoin

Nucleus Chemical Shift (ppm) Assignment ¹H 0.9-1.0 (triplet) CH₃ of ethyl groups ¹H 1.8-2.0 (quartet) CH₂ of ethyl groups ¹H 7.5-8.5 (broad) NH protons ¹³C 8-10 CH₃ of ethyl groups ¹³C 25-30 CH₂ of ethyl groups ¹³C ~65 C-5 quaternary carbon ¹³C 155-175 Carbonyl carbons

Mass Spectrometry and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of 5,5-diethylhydantoin [3] [5]. The electron ionization mass spectrum shows a molecular ion peak at m/z 156, corresponding to the molecular weight of the compound [3] [5]. This molecular ion undergoes characteristic fragmentation patterns that help confirm the structural features of the molecule [5].

Common fragmentation pathways include the loss of ethyl groups (loss of 29 mass units), resulting in fragment ions at m/z 127 and m/z 98 [5]. Further fragmentation can involve the loss of carbon monoxide (28 mass units) from the carbonyl groups, and the cleavage of the hydantoin ring to form smaller nitrogen-containing fragments [5] [17].

The base peak in the mass spectrum often corresponds to the fragment resulting from the loss of one ethyl group, highlighting the relative stability of this fragment ion [5]. Additional characteristic fragments include those resulting from the loss of both ethyl groups, as well as fragments formed by the cleavage of the hydantoin ring structure [5] [17].

Table 2: Major Fragment Ions in the Mass Spectrum of 5,5-Diethylhydantoin

m/z Value Fragment Assignment 156 Molecular ion (M⁺) 127 Loss of one ethyl group (M⁺-C₂H₅) 98 Loss of two ethyl groups (M⁺-2C₂H₅) 128 Loss of CO (M⁺-28) 100 Loss of CO and ethyl group 70-72 Ring fragmentation products

Infrared and Raman Spectroscopy

Infrared (IR) spectroscopy of 5,5-diethylhydantoin reveals characteristic absorption bands associated with the functional groups present in the molecule [8] [9]. The carbonyl groups in the hydantoin ring produce strong absorption bands at approximately 1770 cm⁻¹ and 1710 cm⁻¹, corresponding to the C=O stretching vibrations [8] [9]. These distinct carbonyl absorptions are characteristic of the imide structure in the hydantoin ring [9].

The N-H stretching vibrations appear in the region of 3200-3300 cm⁻¹, often as broad bands due to hydrogen bonding interactions [8] [9]. The C-H stretching vibrations of the ethyl groups are observed in the region of 2850-2950 cm⁻¹, with the methyl groups showing absorptions at slightly higher wavenumbers than the methylene groups [9].

Raman spectroscopy complements IR spectroscopy by providing additional information about the molecular vibrations [22]. The Raman spectrum of 5,5-diethylhydantoin shows characteristic bands for the hydantoin ring vibrations, including ring breathing modes and deformation vibrations [22]. The C=O stretching vibrations, which are strong in the IR spectrum, appear with moderate intensity in the Raman spectrum, while the C-C stretching vibrations of the ethyl groups are more prominent in the Raman spectrum than in the IR spectrum [22].

Table 3: Key IR and Raman Bands for 5,5-Diethylhydantoin

Wavenumber (cm⁻¹) Assignment Spectroscopic Method 3200-3300 N-H stretching IR (strong), Raman (weak) 2850-2950 C-H stretching (ethyl groups) IR (medium), Raman (medium) 1770 C=O stretching IR (strong), Raman (medium) 1710 C=O stretching IR (strong), Raman (medium) 1450-1470 CH₂ deformation IR (medium), Raman (medium) 1370-1390 CH₃ deformation IR (medium), Raman (medium) 1050-1150 C-N stretching IR (medium), Raman (weak) 700-800 Ring deformation IR (weak), Raman (medium)

UV-Visible Spectroscopy

The UV-visible spectroscopic profile of 5,5-diethylhydantoin is characterized by relatively weak absorption bands due to the limited conjugation in the molecule [10] [13]. The hydantoin ring contains two carbonyl groups that can undergo n→π* transitions, resulting in weak absorption bands in the UV region [10] [13].

The primary absorption maximum (λmax) typically appears around 200-210 nm, attributed to the n→π* transitions of the carbonyl groups [10] [13]. The intensity of this absorption is relatively low, with a molar extinction coefficient (ε) in the range of 10²-10³ L·mol⁻¹·cm⁻¹ [13]. Additional weak absorption bands may be observed in the 220-240 nm region, corresponding to π→π* transitions within the hydantoin ring system [10] [13].

The UV-visible spectrum of 5,5-diethylhydantoin shows minimal absorption in the visible region (400-700 nm), consistent with the compound's appearance as a white crystalline solid [10] [11]. The ethyl substituents at the 5-position do not significantly contribute to the UV absorption profile, as they do not extend the conjugation of the molecule [10] [13].

Physicochemical Properties

Melting and Boiling Points

5,5-Diethylhydantoin exhibits a well-defined melting point in the range of 165.5-167°C, as determined by differential scanning calorimetry and traditional melting point determination methods [3] [11]. This relatively high melting point reflects the presence of strong intermolecular hydrogen bonding interactions involving the NH groups and carbonyl oxygens of the hydantoin ring [3] [11].

The boiling point of 5,5-diethylhydantoin is estimated to be approximately 290-300°C at atmospheric pressure, although direct measurement is challenging due to potential thermal decomposition at elevated temperatures [11] [15]. The high boiling point is consistent with the molecular weight and the presence of hydrogen bonding capabilities in the molecule [11] [15].

Table 4: Thermal Transition Points of 5,5-Diethylhydantoin

Property Value Determination Method Melting Point 165.5-167°C Experimental measurement Boiling Point ~290-300°C Estimated (at 760 mmHg) Glass Transition Temperature Not applicable Not a glass-forming compound Sublimation Temperature ~160-165°C Under reduced pressure

Solubility Parameters in Various Solvents

The solubility behavior of 5,5-diethylhydantoin varies significantly across different solvents, reflecting the balance between the polar hydantoin ring and the nonpolar ethyl substituents [11] [19]. In water, 5,5-diethylhydantoin exhibits limited solubility due to the hydrophobic character imparted by the ethyl groups [11] [19]. This contrasts with the more polar parent compound, hydantoin, which shows greater water solubility [11] [19].

In organic solvents, 5,5-diethylhydantoin demonstrates improved solubility, particularly in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) [11] [19]. The compound also shows good solubility in alcohols like methanol and ethanol, which can form hydrogen bonds with the hydantoin ring [11] [19]. In less polar solvents such as chloroform and acetone, 5,5-diethylhydantoin exhibits moderate solubility [11] [19].

Table 5: Solubility Parameters of 5,5-Diethylhydantoin in Various Solvents at 25°C

Solvent Solubility Effect of Temperature Water Slightly soluble Increases with temperature Methanol Soluble Increases with temperature Ethanol Soluble Increases with temperature Acetone Moderately soluble Increases with temperature Chloroform Moderately soluble Increases with temperature Diethyl ether Slightly soluble Slight increase with temperature DMSO Highly soluble Increases with temperature DMF Highly soluble Increases with temperature Toluene Slightly soluble Increases with temperature n-Hexane Practically insoluble Minimal effect

The solubility parameters of 5,5-diethylhydantoin can be understood in terms of Hansen solubility parameters, which consider the contributions of dispersion forces, polar interactions, and hydrogen bonding to the overall solubility behavior [11] [15]. The presence of both hydrogen bond donor (NH) and acceptor (C=O) groups in the hydantoin ring, along with the nonpolar ethyl chains, creates a balance that determines the solubility profile across different solvents [11] [15].

Thermal Stability and Decomposition Pathways

5,5-Diethylhydantoin demonstrates good thermal stability under normal conditions, remaining stable at room temperature and during standard handling procedures [15] [17]. Thermal analysis techniques, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), indicate that the compound begins to undergo thermal decomposition at temperatures above approximately 240-260°C [15] [17].

The primary decomposition pathway involves the cleavage of the hydantoin ring, leading to the formation of volatile products including carbon dioxide, isocyanates, and ethyl-substituted fragments [15] [17]. The thermal decomposition process is complex and may involve multiple steps, with initial decomposition focusing on the more thermally labile components of the molecule [15] [17].

Under oxidative conditions, the thermal stability is reduced, with decomposition potentially occurring at lower temperatures [15] [20]. The presence of oxygen can lead to oxidative degradation of the ethyl substituents, followed by further breakdown of the hydantoin ring structure [15] [20]. In contrast, under inert atmospheres such as nitrogen or argon, the thermal stability is enhanced, allowing the compound to withstand higher temperatures before significant decomposition occurs [15].

Long-term stability studies indicate that 5,5-diethylhydantoin is stable when stored under appropriate conditions, protected from excessive heat, moisture, and light [15]. The compound does not exhibit significant hygroscopicity, which contributes to its good storage stability [15].

Crystallographic Data and Molecular Packing

X-ray crystallographic studies of 5,5-diethylhydantoin reveal important details about its molecular packing and three-dimensional arrangement in the solid state [16] [21]. The compound typically crystallizes in a monoclinic crystal system, with the hydantoin rings arranged in a pattern that maximizes hydrogen bonding interactions between molecules [16] [21].

The crystal structure is characterized by intermolecular hydrogen bonds between the NH groups and carbonyl oxygens of adjacent molecules, forming a network that contributes to the stability of the crystal lattice [16] [21]. These hydrogen bonds typically have N···O distances in the range of 2.8-3.0 Å, indicating moderately strong interactions [16].

The ethyl substituents at the 5-position influence the molecular packing by creating hydrophobic regions within the crystal structure [16] [21]. The arrangement of these ethyl groups affects the overall packing density and the formation of potential void spaces within the crystal lattice [16] [21]. The molecular packing exhibits a moderately tight arrangement, balancing the hydrogen bonding interactions of the hydantoin rings with the steric requirements of the ethyl substituents [16] [21].

Table 6: Crystallographic Parameters for 5,5-Diethylhydantoin

Parameter Value Crystal System Monoclinic Space Group P21/c (estimated) Unit Cell Dimensions a ≈ 7.5-8.0 Å, b ≈ 10.0-10.5 Å, c ≈ 12.0-12.5 Å Unit Cell Angles α = γ = 90°, β ≈ 100-105° Z Value (molecules per unit cell) 4 Calculated Density ~1.2 g/cm³ Hydrogen Bond Distances (N···O) 2.8-3.0 Å Packing Coefficient ~0.65-0.70

The crystal structure analysis also reveals that the hydantoin ring is essentially planar, with slight deviations from planarity due to the tetrahedral carbon at position 5 [16]. The ethyl substituents extend from this position in a three-dimensional arrangement that minimizes steric repulsion [16] [21]. This molecular geometry, combined with the intermolecular hydrogen bonding pattern, determines the overall crystal morphology and physical properties of the solid material [16] [21].

Comparative Analysis with Related Hydantoin Derivatives

Comparison with 5,5-Dimethylhydantoin

5,5-Diethylhydantoin and 5,5-dimethylhydantoin share the same core hydantoin ring structure but differ in the alkyl substituents at the 5-position [1] [3]. This structural difference leads to notable variations in their physicochemical properties [1] [3]. 5,5-Dimethylhydantoin has a molecular formula of C₅H₈N₂O₂ and a molecular weight of 128.13 g/mol, compared to C₇H₁₂N₂O₂ and 156.19 g/mol for 5,5-diethylhydantoin [1] [3].

The melting point of 5,5-dimethylhydantoin (174-180°C) is higher than that of 5,5-diethylhydantoin (165.5-167°C), reflecting differences in crystal packing efficiency and intermolecular interactions [1] [6]. The shorter methyl groups in 5,5-dimethylhydantoin allow for tighter molecular packing and potentially stronger intermolecular hydrogen bonding, contributing to its higher melting point [1] [6].

Spectroscopic comparison reveals similarities in the carbonyl stretching frequencies in IR spectroscopy, with both compounds showing characteristic bands around 1770 cm⁻¹ and 1710 cm⁻¹ [4] [8]. However, the NMR spectra show clear differences in the alkyl region, with 5,5-dimethylhydantoin displaying a singlet for the methyl protons at approximately 1.4 ppm, while 5,5-diethylhydantoin shows the characteristic triplet-quartet pattern of ethyl groups [4] [8].

Table 7: Comparison of 5,5-Diethylhydantoin and 5,5-Dimethylhydantoin

Property 5,5-Diethylhydantoin 5,5-Dimethylhydantoin Molecular Formula C₇H₁₂N₂O₂ C₅H₈N₂O₂ Molecular Weight (g/mol) 156.19 128.13 Melting Point (°C) 165.5-167 174-180 Solubility in Water Limited Moderate LogP (estimated) ~0.8-1.2 ~0.2-0.5 IR: C=O Stretching (cm⁻¹) ~1770, ~1710 1770, 1710 ¹H NMR: Alkyl Signals CH₃ triplet (~0.9-1.0 ppm), CH₂ quartet (~1.8-2.0 ppm) CH₃ singlet (~1.4 ppm) Crystal Packing Moderately tight packing Tight packing

The solubility profiles also differ, with 5,5-diethylhydantoin showing reduced water solubility compared to 5,5-dimethylhydantoin due to the increased hydrophobicity imparted by the longer ethyl chains [1] [19]. Conversely, 5,5-diethylhydantoin exhibits enhanced solubility in nonpolar organic solvents relative to its dimethyl counterpart [1] [19].

Structure-Property Relationships in 5,5-Disubstituted Hydantoins

The properties of 5,5-disubstituted hydantoins are strongly influenced by the nature of the substituents at the 5-position [16] [17]. A systematic analysis of various 5,5-disubstituted hydantoins reveals clear structure-property relationships that help explain the behavior of 5,5-diethylhydantoin in the context of this family of compounds [16] [17].

The size and electronic properties of the substituents at the 5-position affect the crystal packing, melting point, solubility, and spectroscopic characteristics of these compounds [16] [17]. Larger substituents generally lead to less efficient crystal packing and lower melting points, as observed in the progression from 5,5-dimethylhydantoin to 5,5-diethylhydantoin and further to 5,5-dipropylhydantoin [16] [17].

The presence of aromatic substituents, as in 5,5-diphenylhydantoin (phenytoin), introduces additional π-π interactions that can significantly alter the physicochemical properties [16] [17]. These aromatic derivatives typically show higher melting points and reduced solubility in water compared to their alkyl-substituted counterparts [16] [17].

Table 8: Structure-Property Relationships in 5,5-Disubstituted Hydantoins

Hydantoin Derivative Substituent Type Melting Point (°C) Water Solubility Crystal Packing 5,5-Dimethylhydantoin Methyl (C₁) 174-180 Moderate Tight packing 5,5-Diethylhydantoin Ethyl (C₂) 165-167 Limited Moderately tight packing 5,5-Dipropylhydantoin Propyl (C₃) ~150-155 Poor Less tight packing 5,5-Dibutylhydantoin Butyl (C₄) ~130-135 Very poor Loose packing 5,5-Diphenylhydantoin Phenyl 295-298 Practically insoluble Unique herringbone pattern

The electronic properties of the substituents also influence the reactivity and stability of the hydantoin ring [16] [17]. Electron-donating alkyl groups like methyl and ethyl tend to increase the electron density at the carbonyl carbons, affecting their reactivity toward nucleophiles [16] [17]. This electronic effect is reflected in subtle shifts in the IR carbonyl stretching frequencies and NMR chemical shifts of the carbonyl carbons [16] [17].

Effect of Alkyl Chain Length on Physical Properties

The length of the alkyl chains at the 5-position of hydantoin derivatives has a systematic effect on their physical properties [17] [21]. As the alkyl chain length increases from methyl to ethyl, propyl, and butyl, several trends become apparent in the physicochemical behavior of these compounds [17] [21].

Melting points generally decrease with increasing alkyl chain length, as observed in the progression from 5,5-dimethylhydantoin (174-180°C) to 5,5-diethylhydantoin (165.5-167°C) and further to longer-chain derivatives [17] [21]. This trend reflects the increasing difficulty in achieving efficient crystal packing as the alkyl chains become longer and more flexible [17] [21].

Water solubility decreases significantly with increasing alkyl chain length due to the enhanced hydrophobic character imparted by longer alkyl substituents [17] [21]. This effect is evident in the comparison between 5,5-dimethylhydantoin, which shows moderate water solubility, and 5,5-diethylhydantoin, which exhibits limited water solubility [17] [21]. The trend continues with longer-chain derivatives showing progressively poorer water solubility [17] [21].

The partition coefficient (LogP) increases with alkyl chain length, reflecting the greater lipophilicity of compounds with longer alkyl substituents [17] [21]. This parameter is important for understanding the distribution behavior of these compounds in biological systems and their interactions with lipid membranes [17] [21].

Table 9: Effect of Alkyl Chain Length on Physical Properties of 5,5-Disubstituted Hydantoins

Property Effect of Increasing Alkyl Chain Length Explanation Melting Point Decreases Reduced packing efficiency, weaker intermolecular forces Water Solubility Decreases Increased hydrophobicity Solubility in Nonpolar Solvents Increases Enhanced lipophilicity LogP Increases Greater partition into lipid phase Crystal Density Decreases Less efficient packing, more void space Thermal Stability Slightly decreases More potential decomposition pathways UV Absorption Minimal change Limited effect on chromophore system

XLogP3

0.6

UNII

WRD19H6GXA

Other CAS

5455-34-5

Wikipedia

5,5-Diethylhydantoin

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structure | Key

5,5-Diethylhydantoin is a hydantoin derivative characterized by two ethyl substituents at the 5-position of the hydantoin ring [3]. The molecular formula of this compound is C₇H₁₂N₂O₂ with a molecular weight of 156.19 g/mol [3] [19]. The core structure consists of a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups, forming the imidazolidine-2,4-dione (hydantoin) system [3] [17]. Spectroscopic CharacterizationNuclear Magnetic Resonance SpectroscopyNuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the molecular structure of 5,5-diethylhydantoin [4] [18]. The proton (¹H) NMR spectrum displays characteristic signals for the ethyl substituents, with the methyl protons appearing as a triplet at approximately 0.9-1.0 ppm due to coupling with the adjacent methylene protons [4] [18]. The methylene protons of the ethyl groups typically appear as a quartet at around 1.8-2.0 ppm [4] [18]. The nitrogen-bound protons (NH) in the hydantoin ring produce signals in the downfield region, typically between 7.5-8.5 ppm, which may appear as broad singlets due to exchange phenomena [4] [18]. These NH signals are particularly sensitive to solvent effects and hydrogen bonding interactions, which can cause significant variations in their chemical shifts [4]. Carbon-13 (¹³C) NMR spectroscopy reveals the carbonyl carbons of the hydantoin ring at approximately 155-175 ppm, reflecting their highly deshielded nature [18]. The quaternary carbon at position 5 typically appears around 65 ppm, while the ethyl carbon signals are observed in the upfield region between 8-30 ppm [18]. The methylene carbons of the ethyl groups generally appear at 25-30 ppm, and the methyl carbons at 8-10 ppm [18]. Table 1: Key NMR Signals for 5,5-Diethylhydantoin

Mass Spectrometry and Fragmentation PatternsMass spectrometry provides crucial information about the molecular weight and fragmentation behavior of 5,5-diethylhydantoin [3] [5]. The electron ionization mass spectrum shows a molecular ion peak at m/z 156, corresponding to the molecular weight of the compound [3] [5]. This molecular ion undergoes characteristic fragmentation patterns that help confirm the structural features of the molecule [5]. Common fragmentation pathways include the loss of ethyl groups (loss of 29 mass units), resulting in fragment ions at m/z 127 and m/z 98 [5]. Further fragmentation can involve the loss of carbon monoxide (28 mass units) from the carbonyl groups, and the cleavage of the hydantoin ring to form smaller nitrogen-containing fragments [5] [17]. The base peak in the mass spectrum often corresponds to the fragment resulting from the loss of one ethyl group, highlighting the relative stability of this fragment ion [5]. Additional characteristic fragments include those resulting from the loss of both ethyl groups, as well as fragments formed by the cleavage of the hydantoin ring structure [5] [17]. Table 2: Major Fragment Ions in the Mass Spectrum of 5,5-Diethylhydantoin

Infrared and Raman SpectroscopyInfrared (IR) spectroscopy of 5,5-diethylhydantoin reveals characteristic absorption bands associated with the functional groups present in the molecule [8] [9]. The carbonyl groups in the hydantoin ring produce strong absorption bands at approximately 1770 cm⁻¹ and 1710 cm⁻¹, corresponding to the C=O stretching vibrations [8] [9]. These distinct carbonyl absorptions are characteristic of the imide structure in the hydantoin ring [9]. The N-H stretching vibrations appear in the region of 3200-3300 cm⁻¹, often as broad bands due to hydrogen bonding interactions [8] [9]. The C-H stretching vibrations of the ethyl groups are observed in the region of 2850-2950 cm⁻¹, with the methyl groups showing absorptions at slightly higher wavenumbers than the methylene groups [9]. Raman spectroscopy complements IR spectroscopy by providing additional information about the molecular vibrations [22]. The Raman spectrum of 5,5-diethylhydantoin shows characteristic bands for the hydantoin ring vibrations, including ring breathing modes and deformation vibrations [22]. The C=O stretching vibrations, which are strong in the IR spectrum, appear with moderate intensity in the Raman spectrum, while the C-C stretching vibrations of the ethyl groups are more prominent in the Raman spectrum than in the IR spectrum [22]. Table 3: Key IR and Raman Bands for 5,5-Diethylhydantoin

UV-Visible SpectroscopyThe UV-visible spectroscopic profile of 5,5-diethylhydantoin is characterized by relatively weak absorption bands due to the limited conjugation in the molecule [10] [13]. The hydantoin ring contains two carbonyl groups that can undergo n→π* transitions, resulting in weak absorption bands in the UV region [10] [13]. The primary absorption maximum (λmax) typically appears around 200-210 nm, attributed to the n→π* transitions of the carbonyl groups [10] [13]. The intensity of this absorption is relatively low, with a molar extinction coefficient (ε) in the range of 10²-10³ L·mol⁻¹·cm⁻¹ [13]. Additional weak absorption bands may be observed in the 220-240 nm region, corresponding to π→π* transitions within the hydantoin ring system [10] [13]. The UV-visible spectrum of 5,5-diethylhydantoin shows minimal absorption in the visible region (400-700 nm), consistent with the compound's appearance as a white crystalline solid [10] [11]. The ethyl substituents at the 5-position do not significantly contribute to the UV absorption profile, as they do not extend the conjugation of the molecule [10] [13]. Physicochemical PropertiesMelting and Boiling Points5,5-Diethylhydantoin exhibits a well-defined melting point in the range of 165.5-167°C, as determined by differential scanning calorimetry and traditional melting point determination methods [3] [11]. This relatively high melting point reflects the presence of strong intermolecular hydrogen bonding interactions involving the NH groups and carbonyl oxygens of the hydantoin ring [3] [11]. The boiling point of 5,5-diethylhydantoin is estimated to be approximately 290-300°C at atmospheric pressure, although direct measurement is challenging due to potential thermal decomposition at elevated temperatures [11] [15]. The high boiling point is consistent with the molecular weight and the presence of hydrogen bonding capabilities in the molecule [11] [15]. Table 4: Thermal Transition Points of 5,5-Diethylhydantoin

Solubility Parameters in Various SolventsThe solubility behavior of 5,5-diethylhydantoin varies significantly across different solvents, reflecting the balance between the polar hydantoin ring and the nonpolar ethyl substituents [11] [19]. In water, 5,5-diethylhydantoin exhibits limited solubility due to the hydrophobic character imparted by the ethyl groups [11] [19]. This contrasts with the more polar parent compound, hydantoin, which shows greater water solubility [11] [19]. In organic solvents, 5,5-diethylhydantoin demonstrates improved solubility, particularly in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) [11] [19]. The compound also shows good solubility in alcohols like methanol and ethanol, which can form hydrogen bonds with the hydantoin ring [11] [19]. In less polar solvents such as chloroform and acetone, 5,5-diethylhydantoin exhibits moderate solubility [11] [19]. Table 5: Solubility Parameters of 5,5-Diethylhydantoin in Various Solvents at 25°C

The solubility parameters of 5,5-diethylhydantoin can be understood in terms of Hansen solubility parameters, which consider the contributions of dispersion forces, polar interactions, and hydrogen bonding to the overall solubility behavior [11] [15]. The presence of both hydrogen bond donor (NH) and acceptor (C=O) groups in the hydantoin ring, along with the nonpolar ethyl chains, creates a balance that determines the solubility profile across different solvents [11] [15]. Thermal Stability and Decomposition Pathways5,5-Diethylhydantoin demonstrates good thermal stability under normal conditions, remaining stable at room temperature and during standard handling procedures [15] [17]. Thermal analysis techniques, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), indicate that the compound begins to undergo thermal decomposition at temperatures above approximately 240-260°C [15] [17]. The primary decomposition pathway involves the cleavage of the hydantoin ring, leading to the formation of volatile products including carbon dioxide, isocyanates, and ethyl-substituted fragments [15] [17]. The thermal decomposition process is complex and may involve multiple steps, with initial decomposition focusing on the more thermally labile components of the molecule [15] [17]. Under oxidative conditions, the thermal stability is reduced, with decomposition potentially occurring at lower temperatures [15] [20]. The presence of oxygen can lead to oxidative degradation of the ethyl substituents, followed by further breakdown of the hydantoin ring structure [15] [20]. In contrast, under inert atmospheres such as nitrogen or argon, the thermal stability is enhanced, allowing the compound to withstand higher temperatures before significant decomposition occurs [15]. Long-term stability studies indicate that 5,5-diethylhydantoin is stable when stored under appropriate conditions, protected from excessive heat, moisture, and light [15]. The compound does not exhibit significant hygroscopicity, which contributes to its good storage stability [15]. Crystallographic Data and Molecular PackingX-ray crystallographic studies of 5,5-diethylhydantoin reveal important details about its molecular packing and three-dimensional arrangement in the solid state [16] [21]. The compound typically crystallizes in a monoclinic crystal system, with the hydantoin rings arranged in a pattern that maximizes hydrogen bonding interactions between molecules [16] [21]. The crystal structure is characterized by intermolecular hydrogen bonds between the NH groups and carbonyl oxygens of adjacent molecules, forming a network that contributes to the stability of the crystal lattice [16] [21]. These hydrogen bonds typically have N···O distances in the range of 2.8-3.0 Å, indicating moderately strong interactions [16]. The ethyl substituents at the 5-position influence the molecular packing by creating hydrophobic regions within the crystal structure [16] [21]. The arrangement of these ethyl groups affects the overall packing density and the formation of potential void spaces within the crystal lattice [16] [21]. The molecular packing exhibits a moderately tight arrangement, balancing the hydrogen bonding interactions of the hydantoin rings with the steric requirements of the ethyl substituents [16] [21]. Table 6: Crystallographic Parameters for 5,5-Diethylhydantoin

The crystal structure analysis also reveals that the hydantoin ring is essentially planar, with slight deviations from planarity due to the tetrahedral carbon at position 5 [16]. The ethyl substituents extend from this position in a three-dimensional arrangement that minimizes steric repulsion [16] [21]. This molecular geometry, combined with the intermolecular hydrogen bonding pattern, determines the overall crystal morphology and physical properties of the solid material [16] [21]. Comparative Analysis with Related Hydantoin DerivativesComparison with 5,5-Dimethylhydantoin5,5-Diethylhydantoin and 5,5-dimethylhydantoin share the same core hydantoin ring structure but differ in the alkyl substituents at the 5-position [1] [3]. This structural difference leads to notable variations in their physicochemical properties [1] [3]. 5,5-Dimethylhydantoin has a molecular formula of C₅H₈N₂O₂ and a molecular weight of 128.13 g/mol, compared to C₇H₁₂N₂O₂ and 156.19 g/mol for 5,5-diethylhydantoin [1] [3]. The melting point of 5,5-dimethylhydantoin (174-180°C) is higher than that of 5,5-diethylhydantoin (165.5-167°C), reflecting differences in crystal packing efficiency and intermolecular interactions [1] [6]. The shorter methyl groups in 5,5-dimethylhydantoin allow for tighter molecular packing and potentially stronger intermolecular hydrogen bonding, contributing to its higher melting point [1] [6]. Spectroscopic comparison reveals similarities in the carbonyl stretching frequencies in IR spectroscopy, with both compounds showing characteristic bands around 1770 cm⁻¹ and 1710 cm⁻¹ [4] [8]. However, the NMR spectra show clear differences in the alkyl region, with 5,5-dimethylhydantoin displaying a singlet for the methyl protons at approximately 1.4 ppm, while 5,5-diethylhydantoin shows the characteristic triplet-quartet pattern of ethyl groups [4] [8]. Table 7: Comparison of 5,5-Diethylhydantoin and 5,5-Dimethylhydantoin

The solubility profiles also differ, with 5,5-diethylhydantoin showing reduced water solubility compared to 5,5-dimethylhydantoin due to the increased hydrophobicity imparted by the longer ethyl chains [1] [19]. Conversely, 5,5-diethylhydantoin exhibits enhanced solubility in nonpolar organic solvents relative to its dimethyl counterpart [1] [19]. Structure-Property Relationships in 5,5-Disubstituted HydantoinsThe properties of 5,5-disubstituted hydantoins are strongly influenced by the nature of the substituents at the 5-position [16] [17]. A systematic analysis of various 5,5-disubstituted hydantoins reveals clear structure-property relationships that help explain the behavior of 5,5-diethylhydantoin in the context of this family of compounds [16] [17]. The size and electronic properties of the substituents at the 5-position affect the crystal packing, melting point, solubility, and spectroscopic characteristics of these compounds [16] [17]. Larger substituents generally lead to less efficient crystal packing and lower melting points, as observed in the progression from 5,5-dimethylhydantoin to 5,5-diethylhydantoin and further to 5,5-dipropylhydantoin [16] [17]. The presence of aromatic substituents, as in 5,5-diphenylhydantoin (phenytoin), introduces additional π-π interactions that can significantly alter the physicochemical properties [16] [17]. These aromatic derivatives typically show higher melting points and reduced solubility in water compared to their alkyl-substituted counterparts [16] [17]. Table 8: Structure-Property Relationships in 5,5-Disubstituted Hydantoins

The electronic properties of the substituents also influence the reactivity and stability of the hydantoin ring [16] [17]. Electron-donating alkyl groups like methyl and ethyl tend to increase the electron density at the carbonyl carbons, affecting their reactivity toward nucleophiles [16] [17]. This electronic effect is reflected in subtle shifts in the IR carbonyl stretching frequencies and NMR chemical shifts of the carbonyl carbons [16] [17]. Effect of Alkyl Chain Length on Physical PropertiesThe length of the alkyl chains at the 5-position of hydantoin derivatives has a systematic effect on their physical properties [17] [21]. As the alkyl chain length increases from methyl to ethyl, propyl, and butyl, several trends become apparent in the physicochemical behavior of these compounds [17] [21]. Melting points generally decrease with increasing alkyl chain length, as observed in the progression from 5,5-dimethylhydantoin (174-180°C) to 5,5-diethylhydantoin (165.5-167°C) and further to longer-chain derivatives [17] [21]. This trend reflects the increasing difficulty in achieving efficient crystal packing as the alkyl chains become longer and more flexible [17] [21]. Water solubility decreases significantly with increasing alkyl chain length due to the enhanced hydrophobic character imparted by longer alkyl substituents [17] [21]. This effect is evident in the comparison between 5,5-dimethylhydantoin, which shows moderate water solubility, and 5,5-diethylhydantoin, which exhibits limited water solubility [17] [21]. The trend continues with longer-chain derivatives showing progressively poorer water solubility [17] [21]. The partition coefficient (LogP) increases with alkyl chain length, reflecting the greater lipophilicity of compounds with longer alkyl substituents [17] [21]. This parameter is important for understanding the distribution behavior of these compounds in biological systems and their interactions with lipid membranes [17] [21]. Table 9: Effect of Alkyl Chain Length on Physical Properties of 5,5-Disubstituted Hydantoins

XLogP3 0.6

UNII

WRD19H6GXA

Other CAS

5455-34-5

Wikipedia

5,5-Diethylhydantoin

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|